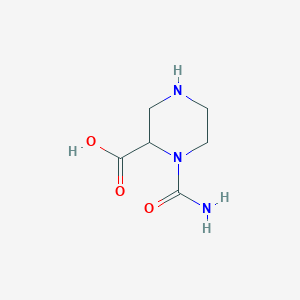

1-Carbamoylpiperazine-2-carboxylic acid

Description

1-Carbamoylpiperazine-2-carboxylic acid is a heterocyclic compound featuring a piperazine ring substituted with a carboxylic acid (-COOH) group at position 2 and a carbamoyl (-CONH₂) group at position 1. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science applications .

Properties

Molecular Formula |

C6H11N3O3 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

1-carbamoylpiperazine-2-carboxylic acid |

InChI |

InChI=1S/C6H11N3O3/c7-6(12)9-2-1-8-3-4(9)5(10)11/h4,8H,1-3H2,(H2,7,12)(H,10,11) |

InChI Key |

AIGYJYLCEGEJGP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(CN1)C(=O)O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Carbamoylpiperazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperazine with phosgene to form 1,4-bis(carbamoyl)piperazine, which is then hydrolyzed to yield this compound . Another method involves the reaction of piperazine with urea under acidic conditions, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Carbamoylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or carboxylic acid groups are replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-Carbamoylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-carbamoylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties

- 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid has a log S value of -1.7, indicating moderate solubility, while methyl-substituted derivatives (e.g., 1-Methylpiperazine-2-carboxylic acid HCl) exhibit higher solubility due to ionic character .

Electronic Properties :

- Computational studies on related piperazine-carboxylic acids (e.g., 1,4-Dinitrosopiperazine-2-carboxylic acid) reveal that electron-withdrawing substituents (e.g., nitro, carbamoyl) lower HOMO-LUMO gaps, enhancing reactivity in electrophilic reactions .

Biological Activity

1-Carbamoylpiperazine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological properties can lead to applications in drug development and therapeutic interventions.

Chemical Structure and Properties

This compound features a piperazine ring, which is a six-membered cyclic amine, and a carboxylic acid functional group. The presence of both the carbamoyl and carboxylic acid groups contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that modifications to the piperazine structure can enhance its effectiveness against various bacterial strains. The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent. The precise mechanism may involve the modulation of apoptotic pathways or inhibition of cell proliferation.

Neurological Effects

Piperazine derivatives are known to interact with neurotransmitter systems. Preliminary studies suggest that this compound may influence serotonin receptors, which could have implications for mood disorders and anxiety treatment. This interaction warrants further investigation into its neuropharmacological effects.

Case Studies

- Antimicrobial Activity : A study conducted on various piperazine derivatives, including this compound, revealed that it exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli .

- Anticancer Activity : In a cell viability assay using human breast cancer cells (MCF-7), this compound showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment .

- Neuropharmacological Effects : A behavioral study indicated that administration of this compound in rodent models resulted in reduced anxiety-like behavior in elevated plus maze tests, suggesting potential anxiolytic properties .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.